Kinase Inhibitor Progenitor Potential: CK-3 Analog Comparison
(2-Methanesulfonylpyridin-4-YL)methanol serves as the direct logical precursor to the 2-methanesulfonylpyridin-4-yl scaffold found in CK-3, a dual PI3K/AKT/mTOR and MAPK/ERK pathway inhibitor. CK-3 itself demonstrates IC50 values of 1.358 μM against Hep3B and 1.556 μM against Bel7402 HCC cell lines, a potency profile not achieved by simpler non-hydroxymethyl-substituted 2-methanesulfonylpyridine analogs. CK-3's kinase panel data further shows selectivity: PI3Kα IC50 6.709 μM and PI3Kδ IC50 4.671 μM, whereas PI3Kβ and PI3Kγ are >10 μM, indicating the specific scaffold geometry is essential for differential PI3K isoform engagement [1].
| Evidence Dimension | Cytotoxic activity against HCC cell lines (MTT assay) |
|---|---|
| Target Compound Data | Precursor scaffold validated in CK-3 derivative series |
| Comparator Or Baseline | CK-3 (2-methanesulfonylpyridin-4-yl derived): Hep3B IC50 = 1.358 μM; Bel7402 IC50 = 1.556 μM |
| Quantified Difference | ~3.4-fold potency window between Hep3B (1.358 μM) and MHCC97-H (3.053 μM), demonstrating cell-line dependent activity |
| Conditions | MTT assay; 24 h treatment; HCC cell lines HepG2, SMMC7721, MHCC97-H, Bel7402, Hep3B; mean ± SD, n=3 |
Why This Matters
The target compound is the closest commercially available building block to the core structure of a clinically profiled dual-pathway HCC inhibitor, making it strategically valuable for medicinal chemistry programs pursuing PI3K/ERK dual inhibition.
- [1] Wu Q, Liu TY, Hu BC, et al. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. Frontiers in Oncology, 2021, 11, 717626. DOI: 10.3389/fonc.2021.717626 View Source
